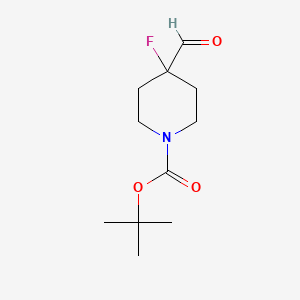

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSPYCFNEDACGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623834 | |

| Record name | tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614731-09-8 | |

| Record name | tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate

[1]

Executive Summary & Compound Identity

tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate (CAS: 614731-09-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including peptidomimetics and enzyme inhibitors (e.g., CDK9 inhibitors).[1][2]

This guide provides a definitive technical analysis of its solubility behavior. The data presented here synthesizes direct structural analysis with empirical evidence from the processing of closely related N-Boc-4-substituted piperidines.

Core Identity Matrix

| Property | Detail |

| CAS Number | 614731-09-8 |

| Molecular Formula | C₁₁H₁₈FNO₃ |

| Molecular Weight | 231.26 g/mol |

| Functional Groups | N-Boc (Lipophilic), Fluorine (Polar/Inductive), Formyl (Reactive Electrophile) |

| Physical State | Waxy solid or viscous oil (purity/temperature dependent) |

Solubility Profile & Solvent Selection

The solubility of this compound is governed by the competition between the lipophilic tert-butyl carbamate (Boc) group and the polar, electron-withdrawing fluoro-formyl motif.[1]

Solubility Matrix

Qualitative assessment based on standard laboratory conditions (25°C).

| Solvent Class | Specific Solvent | Solubility Rating | Technical Context |

| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred solvent for solubilization and transfer.[1] The lipophilic Boc group drives high affinity.[1] |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Alternative to DCM; useful for NMR analysis.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for extraction and chromatography.[1] Soluble at moderate concentrations.[1] |

| Ethers | Tetrahydrofuran (THF) | Good | Excellent for anhydrous reactions (e.g., Grignard additions, reductions).[1] |

| Polar Aprotic | DMF / DMSO | High | Soluble, but difficult to remove.[1] Use only if reaction conditions mandate high boiling points.[1] |

| Alcohols | Methanol / Ethanol | Moderate/Reactive | Soluble, but risk of hemiacetal formation due to the reactive aldehyde.[1] Avoid for long-term storage.[1] |

| Hydrocarbons | Hexanes / Pentane | Low/Partial | Acts as an anti-solvent.[1] Used to precipitate the compound or as a non-polar eluent in chromatography.[1] |

| Aqueous | Water | Insoluble | The Boc group renders the molecule hydrophobic.[1] Forms a biphasic system (useful for washing).[1] |

Mechanistic Analysis of Solvation

-

The Boc Dominance: The tert-butyl group provides significant steric bulk and lipophilicity, overriding the polarity of the piperidine ring.[1] This makes chlorinated solvents (DCM) the thermodynamic minimum for solvation.[1]

-

The Fluoro-Formyl Dipole: The C4-position features a geminal fluoro-formyl substitution.[1] The fluorine atom is highly electronegative, creating a local dipole.[1] While this increases polarity compared to a simple alkyl chain, it is insufficient to grant water solubility.[1] However, it does enhance interaction with polar organic solvents like EtOAc compared to purely alkylated piperidines.[1]

-

Aldehyde Reactivity: In protic solvents (MeOH, EtOH), the formyl group (

) is susceptible to nucleophilic attack by the solvent, forming hemiacetals.[1] This is a dynamic equilibrium that can complicate HPLC/NMR analysis.

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the experimental objective (Synthesis, Purification, or Analysis).

Caption: Decision tree for solvent selection emphasizing the avoidance of protic solvents during analysis to prevent artifact formation.

Experimental Protocols

Standard Solubility Testing (Gravimetric)

If precise solubility data is required for process scale-up, use the following self-validating protocol.

Reagents:

Procedure:

-

Tare: Weigh a clean, dry 2 mL GC vial (

). -

Saturate: Add 50 mg of analyte to the vial.

-

Titrate: Add solvent in 50

L increments, vortexing for 30 seconds between additions. -

Observation:

Purification via Liquid-Liquid Extraction

Based on the lipophilicity provided by the Boc group [1, 2], the following extraction system is standard for this class of intermediates:

-

Dilution: Dissolve the crude reaction mixture in Ethyl Acetate .

-

Wash: Wash the organic phase with:

-

Drying: Dry over anhydrous Na₂SO₄.

-

Concentration: Rotary evaporate at <40°C (aldehyde is heat sensitive).

Stability & Handling in Solution

-

Oxidation Risk: The formyl group is susceptible to air oxidation to the corresponding carboxylic acid (1-Boc-4-fluoro-piperidine-4-carboxylic acid).[1] Solutions in DCM or EtOAc should be stored under an inert atmosphere (Nitrogen/Argon) if kept for >24 hours.[1]

-

Temperature Sensitivity: Store neat material at -20°C. Solutions should be kept cold (4°C) and shielded from light to prevent degradation [3].[1]

References

-

BenchChem. Tert-butyl 4-formylpiperidine-1-carboxylate Properties and Applications. (General Boc-piperidine solubility behavior).[1][3] [1]

-

PubChem. this compound (CAS 614731-09-8).[1][2] National Library of Medicine.[1] [1]

-

IOP Publishing. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.[1][4] IOP Conf. Series: Earth and Environmental Science 252 (2019).[1][4] (Analogous synthesis and extraction protocols).

Sources

- 1. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H18FNO3 | CID 22248022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

- 4. researchgate.net [researchgate.net]

Conformational Analysis of N-Boc-4-fluoro-4-formylpiperidine: A Strategic Guide

Topic: Conformational analysis of N-Boc-4-fluoro-4-formylpiperidine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The structural integrity of N-Boc-4-fluoro-4-formylpiperidine is governed by a delicate interplay between steric bulk, stereoelectronic effects, and dipolar interactions. For medicinal chemists utilizing this scaffold—often as a precursor for gem-fluorinated bioisosteres—understanding its ground-state conformation is critical for predicting reactivity and binding affinity.

Core Conclusion: The molecule exists predominantly in a Chair conformation where the Formyl (-CHO) group occupies the Equatorial position and the Fluorine (-F) atom occupies the Axial position . This preference is driven by the significant A-value differential (

Structural Architecture & Theoretical Framework

The Piperidine Scaffold

Unlike cyclohexane, the piperidine ring introduces a nitrogen heteroatom that alters the ring inversion barrier. The N-Boc (tert-butoxycarbonyl) protecting group imposes specific constraints:

-

Planarity: The carbamate nitrogen (

) adopts significant -

Rotamerism: The N-Boc group exhibits restricted rotation around the

bond, leading to observable

The Geminal C4 Substitution (The "Gem-Battle")

The conformational preference at C4 is determined by the competition between the Fluorine atom and the Formyl group. We analyze this using A-values (steric penalties for axial orientation) and Stereoelectronic effects .[1]

Steric Dominance (A-Values)

In a standard cyclohexane/piperidine model, the group with the larger A-value demands the equatorial position to minimize 1,3-diaxial interactions.

| Substituent | Approx. A-Value (kcal/mol) | Steric Implication |

| Fluorine (-F) | 0.24 – 0.30 | Small steric footprint; tolerates axial positioning. |

| Formyl (-CHO) | 0.70 – 0.80 | Moderate steric bulk; strongly prefers equatorial. |

| Net Preference | CHO-Equatorial / F-Axial is energetically favored. |

Electronic Considerations

-

Dipole Minimization: The

bond is highly polar. An axial fluorine vector is roughly parallel to the axial hydrogens, whereas an equatorial fluorine vector lies in the ring plane. While hyperconjugative "Gauche effects" ( -

Hyperconjugation: There is a minor stabilizing effect for F-axial due to

overlap, but this is secondary to the steric requirement of the aldehyde.

Conformational Landscape Visualization

The following diagram illustrates the equilibrium between the two chair conformers and the energy penalty associated with the minor conformer.

Caption: Thermodynamic equilibrium favoring the F-Axial/CHO-Equatorial conformer due to the higher steric demand of the formyl group.

Experimental Diagnostics & Validation

To empirically validate the conformation of N-Boc-4-fluoro-4-formylpiperidine, researchers must rely on specific NMR signatures. The distinct coupling constants of the fluorine atom serve as a molecular ruler.

NMR Coupling Constants ( )

The coupling between the fluorine nucleus and the adjacent protons on C3/C5 is stereodependent (Karplus relationship).

-

Scenario A: Fluorine is Axial (Major)

-

The F-atom is gauche to the equatorial protons (

) and anti-periplanar ( -

Expected

: Large coupling (25 – 35 Hz). -

Expected

: Moderate/Small coupling (10 – 15 Hz). -

Result: A wide triplet of triplets or distinct multiplet with large splitting widths.

-

-

Scenario B: Fluorine is Equatorial (Minor)

-

The F-atom is gauche to both axial and equatorial protons (

). -

Expected

: consistently small couplings (typically < 15 Hz for both).

-

1H-NMR of the Aldehyde

The formyl proton (

- : This coupling is generally smaller (2–6 Hz) and less diagnostic for ring conformation than the ring protons, but essential for confirming the geminal integrity.

Experimental Protocol: Low-Temperature NMR

Because N-Boc rotamers can broaden signals at room temperature, performing Variable Temperature (VT) NMR at -40°C in

Synthesis & Handling Implications

The conformation directly impacts chemical reactivity, particularly nucleophilic attacks on the aldehyde.

Reactivity Profile

-

Nucleophilic Attack: With the Formyl group equatorial, it is relatively unshielded. However, the adjacent Axial Fluorine provides stereoelectronic protection.

-

Felkin-Anh Control: Nucleophiles attacking the aldehyde will be influenced by the C-F dipole. The "anti-periplanar" attack trajectory relative to the C-F bond is geometrically constrained in the ring, potentially leading to high diastereoselectivity in reductions or Grignard additions.

Synthesis Workflow

The synthesis of this core usually proceeds via the reduction of the corresponding nitrile or ester.

Caption: General synthetic pathway emphasizing the construction of the quaternary C4 center.

References

-

Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal. Link

- Lankin, D. C., & Snyder, J. K. (1993). "Conformational Analysis of Fluorinated Piperidines." Journal of Organic Chemistry. (Fundamental analysis of F-axial preference in monosubstituted systems).

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values: F = 0.25 kcal/mol; CHO = 0.71 kcal/mol).

- Gomes, G. D. P., et al. (2015). "The Gauche Effect in Fluorinated Systems." Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide on the Stability of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate at Room Temperature

Introduction

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate is a synthetically valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, common in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and is further functionalized with a formyl (aldehyde) group and a fluorine atom at the C4 position. The presence of these functionalities, particularly the α-fluoroaldehyde moiety, raises significant questions regarding the compound's chemical stability, especially during storage at ambient temperatures.

This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound. It is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds. The guide delves into the inherent reactivity of its constituent functional groups, proposes likely degradation pathways, and outlines robust experimental protocols for assessing its stability.

Molecular Structure and Inherent Reactivity

The stability of this compound is dictated by the interplay of its three key structural features: the Boc-protected piperidine ring, the aldehyde functional group, and the α-fluorine atom.

Caption: Molecular structure of this compound highlighting key functional groups.

The α-Fluoroaldehyde Moiety: The Primary Source of Instability

The α-fluoroaldehyde functionality is the most significant contributor to the potential instability of the molecule at room temperature. Aldehydes, in general, are susceptible to oxidation to form carboxylic acids. The presence of an α-fluoro substituent, an electron-withdrawing group, can further activate the aldehyde group towards nucleophilic attack. Literature on similar compounds suggests that α-fluoro aldehydes can be labile and may not be stable for extended periods at room temperature[1].

The Boc-Protected Piperidine Ring

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including exposure to most nucleophiles and bases[2]. However, it is readily cleaved under acidic conditions[2]. While generally stable, the carbonyl oxygen of the Boc group can act as a nucleophile towards strong electrophiles, which could lead to its cleavage under non-acidic conditions as well[3]. The piperidine ring itself, specifically the tertiary amine, is susceptible to oxidation, which can result in the formation of an N-oxide or even ring-opening byproducts[4].

Potential Degradation Pathways at Room Temperature

Based on the inherent reactivity of the functional groups, several degradation pathways can be postulated for this compound at room temperature, especially in the presence of atmospheric oxygen, moisture, or trace impurities.

Caption: Postulated degradation pathways for this compound.

Oxidation

-

Aldehyde Oxidation: The formyl group is prone to oxidation by atmospheric oxygen to yield the corresponding carboxylic acid, tert-butyl 4-carboxy-4-fluoropiperidine-1-carboxylate. This process can be accelerated by light and trace metal impurities.

-

Piperidine N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide[4].

Hydration and Hemiacetal Formation

The aldehyde can reversibly react with water to form a geminal diol (hydrate). While this is an equilibrium process, the presence of the electron-withdrawing fluorine atom may shift the equilibrium towards the hydrate. If stored in alcoholic solvents, the aldehyde can form a hemiacetal.

Boc Group Cleavage

Although stable under neutral and basic conditions, the Boc group is sensitive to acid. Trace acidic impurities in the sample or on the surface of the storage container can catalyze the cleavage of the Boc group, yielding 4-fluoro-4-formylpiperidine.

Recommended Storage and Handling

Given the potential for degradation, stringent storage and handling procedures are essential to maintain the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | To minimize the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde and piperidine nitrogen[4]. |

| Light | Amber vial or stored in the dark | To prevent light-induced degradation, particularly oxidation[4]. |

| Moisture | Tightly sealed container with a desiccant | To minimize hydrate formation and potential hydrolysis. |

| Handling | Use in a well-ventilated area, preferably a fume hood | To avoid inhalation and exposure, as aldehydes can be irritants[5]. |

Experimental Assessment of Stability: A Forced Degradation Study Protocol

A forced degradation study is crucial to identify potential degradation products and to develop a stability-indicating analytical method[6][7]. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions[6].

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 60°C for a defined period. Also, evaluate the solid compound under the same conditions.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

-

Control Sample: Store an aliquot of the stock solution under recommended storage conditions (-20°C, dark) for the duration of the study.

-

Analysis: Analyze all samples at specified time points using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products[8]. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose[9].

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV detector at an appropriate wavelength (e.g., 210 nm) and a Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

The use of a mass spectrometer is highly recommended for the identification of degradation products by comparing their mass-to-charge ratios with the predicted masses of the proposed degradation products. For fluorinated compounds, techniques like ¹⁹F NMR can also be invaluable for tracking the formation of fluorinated degradation products[10].

Conclusion

While this compound is a valuable synthetic intermediate, its inherent structural features, particularly the α-fluoroaldehyde moiety, suggest a predisposition to instability at room temperature. The primary degradation pathways are likely to be oxidation of the aldehyde and the piperidine nitrogen, and potentially cleavage of the Boc-protecting group if acidic conditions are present.

Therefore, it is imperative for researchers and scientists to store this compound under stringent conditions: low temperature (-20°C or below), under an inert atmosphere, and protected from light and moisture. For critical applications, the purity of the compound should be verified before use, especially if it has been stored for an extended period at room temperature. The implementation of forced degradation studies coupled with a validated stability-indicating HPLC-MS method is the most robust approach to understanding the specific degradation profile of this compound and ensuring its quality and suitability for its intended use in drug discovery and development.

References

-

Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

-

Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications. [Link]

-

Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]

-

How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

-

How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Medium. [Link]

-

Results of forced degradation studies. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

-

Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Triumvirate Environmental. [Link]

-

Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH National Library of Medicine. [Link]

-

Analytical Methods. ATSDR. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. ACS Publications. [Link]

-

Best Practices for Proper Chemical Storage. The Synergist. [Link]

-

SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW. Taylor & Francis Online. [Link]

-

SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]

-

Enantioselective organocatalytic alpha-fluorination of aldehydes. PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. sepscience.com [sepscience.com]

- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Sourcing and Quality Control of 1-Boc-4-fluoro-4-formylpiperidine

Executive Summary

1-Boc-4-fluoro-4-formylpiperidine (CAS 614731-09-8 ) is a specialized quaternary building block used in medicinal chemistry to introduce the gem-fluoro-formyl motif. Unlike its non-fluorinated analog (1-Boc-4-formylpiperidine), this compound exhibits unique reactivity and stability profiles driven by the electron-withdrawing nature of the

This guide addresses a critical gap in the commercial market: while listed by numerous vendors, high-purity (>97%) material is often "make-to-order" due to its inherent instability. This document provides researchers with a robust framework for verifying identity, managing the "hydration paradox" during QC, and selecting the correct synthesis-grade material.

Chemical Identity & Structural Significance[1]

Confusion often arises between the target compound and its non-fluorinated parent. The presence of the fluorine atom at the C4 position creates a quaternary center, significantly altering the compound's electrophilicity and metabolic stability profile.

| Feature | Target Compound | Common Analog (Confusion Risk) |

| Name | 1-Boc-4-fluoro-4-formylpiperidine | 1-Boc-4-formylpiperidine |

| CAS | 614731-09-8 | 137076-22-3 |

| Formula | C₁₁H₁₈FNO₃ | C₁₁H₁₉NO₃ |

| MW | 231.26 g/mol | 213.27 g/mol |

| Key Structural Feature | Quaternary C4 (F, CHO) | Tertiary C4 (H, CHO) |

| Reactivity | High electrophilicity (Hydrate prone) | Standard aldehyde reactivity |

Synthesis-Driven Impurity Profiling

To validate the purity of purchased material, one must understand its synthetic origin. The commercial route typically involves the electrophilic fluorination of the corresponding ester, followed by partial reduction. This pathway dictates the specific impurities likely to be present.

Synthetic Pathway & Impurity Logic

The following workflow illustrates the standard industrial synthesis and the origin of critical impurities.

Figure 1: Industrial synthesis pathway highlighting the origin of des-fluoro and alcohol impurities.

Critical Impurities Table

| Impurity Type | Origin | Detection Method | Impact on Application |

| Des-fluoro Ester | Incomplete fluorination of starting material. | ¹H NMR (missing F-coupling), LC-MS (-18 amu). | Lowers effective yield; difficult to separate. |

| Over-reduced Alcohol | Excess DIBAL-H or improper quenching. | ¹H NMR (CH₂OH doublet vs CHO singlet). | Consumes reagents; forms side products. |

| Difluoro Species | Over-fluorination (rare in this specific scaffold). | ¹⁹F NMR (distinct shift). | Inert bystander or side-reactant. |

The Hydration Paradox: Quality Control Protocols

The most common reason for "failed" QC on this compound is not chemical degradation, but hydration . The

QC Decision Tree

Use this self-validating protocol to distinguish between product degradation and hydration.

Figure 2: Analytical decision tree for distinguishing active aldehyde from reversible hydrate.

Analytical Protocol

-

Solvent Choice: Avoid CDCl₃ from older bottles (often acidic/wet). Use DMSO-d₆ or dry Acetone-d₆ for definitive characterization.

-

Shift Verification:

-

Aldehyde (CHO): Singlet/Doublet ~9.6 ppm (J_H-F coupling ~1-2 Hz).

-

Hydrate (CH(OH)₂): Broad singlet ~5-6 ppm (variable).

-

-

Quantification: If the hydrate is present, calculate the effective molecular weight (MW_apparent) to adjust stoichiometry in subsequent reactions.

Commercial Landscape & Sourcing Strategy

Availability Status

-

Commodity Status: Low. This is a "Building Block" chemical, not a bulk commodity.

-

Typical Pack Sizes: 250mg, 1g, 5g.

-

Lead Time:

-

In-Stock: Rare (check Enamine, Combi-Blocks, Allfluoro).

-

Make-to-Order: 2-4 weeks is standard for >10g requests.

-

Recommended Specification for Purchase

When requesting quotes, attach the following specification to ensure "Synthesis Grade" quality:

-

Purity: >97% (HPLC area %).[1]

-

Identity: Confirmed by ¹H NMR and ¹⁹F NMR.

-

Water Content: <0.5% (Karl Fischer) - Critical to minimize weight error from hydration.

-

Stabilizer: None (unless specified; some vendors add traces of acid scavenger).

Handling and Storage

To maintain the integrity of 1-Boc-4-fluoro-4-formylpiperidine:

-

Atmosphere: Store under Argon or Nitrogen. The compound is sensitive to oxidation (to the carboxylic acid) and moisture.

-

Temperature: Long-term storage at -20°C .

-

Usage: Warm to room temperature before opening the vial to prevent condensation, which accelerates hydration.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22248022, Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

MacMillan, D. W. C., et al. (2005).

-Fluorination of Aldehydes. Journal of the American Chemical Society. (Contextual grounding for -

Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry. (Authoritative source on equilibrium constants for electron-deficient aldehydes). Retrieved from [Link]

-

Allfluoro Pharmaceutical. Product Catalog: 1-Boc-4-fluoro-4-formylpiperidine (CAS 614731-09-8).[2] (Commercial verification). Retrieved from [Link]

Sources

InChI and SMILES strings for 1-Boc-4-fluoro-4-formylpiperidine

Title: Technical Monograph: 1-Boc-4-fluoro-4-formylpiperidine in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-Boc-4-fluoro-4-formylpiperidine (CAS: 614731-09-8). A critical building block in modern drug discovery, this molecule introduces a geminal fluoro-formyl motif into the piperidine scaffold. This substitution pattern is highly valued for its ability to modulate pKa, enhance metabolic stability against oxidative metabolism at the C4 position, and serve as a bioisostere for standard aldehydes in reductive aminations.

Part 1: Chemoinformatics Identity

Precise digital identification is required for database integration and virtual screening. The following strings are generated using canonicalization algorithms (OpenSMILES / InChI v1.06+).

Core Identifiers

| Identifier Type | String / Value | Notes |

| IUPAC Name | tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate | Systematic nomenclature |

| CAS RN | 614731-09-8 | Primary Registry Number |

| Molecular Formula | C₁₁H₁₈FNO₃ | |

| Molecular Weight | 231.26 g/mol | |

| Exact Mass | 231.1271 Da | For HRMS calibration |

Structural Strings

SMILES (Simplified Molecular Input Line Entry System)

-

Canonical: CC(C)(C)OC(=O)N1CCC(F)(C=O)CC1

-

Isomeric: CC(C)(C)OC(=O)N1CCC(F)(C=O)CC1

-

Note: The molecule is achiral due to the plane of symmetry passing through the N1 and C4 atoms. Therefore, the isomeric SMILES is identical to the canonical version.

-

InChI (International Chemical Identifier)

-

String: InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h8H,4-7H2,1-3H3

-

Key (Hash): GRSPYCFNEDACGF-UHFFFAOYSA-N[1]

InChI Syntax Breakdown:

-

1S: Version 1, Standard.

-

c1-10(2,3)...: Connections layer (defines the skeleton).

-

h8H...: Hydrogen layer (explicit H on the aldehyde C8).

-

/t: Absent . This confirms the molecule is achiral.

Part 2: Synthesis & Validation Protocols

As a Senior Application Scientist, I recommend the Stepwise Oxidation-Reduction Pathway over direct fluorination of the aldehyde. Direct

Synthetic Workflow (Graphviz)

Figure 1: Robust synthetic pathway converting the commercially available ester to the target fluoro-aldehyde via an alcohol intermediate.

Detailed Experimental Protocol

Step 1: Electrophilic Fluorination (

-

Rationale: We use LiHMDS (Lithium Hexamethyldisilazide) as a non-nucleophilic base to generate the enolate, followed by NFSI (N-Fluorobenzenesulfonimide) as the fluorine source. This avoids the handling of hazardous F₂ gas or aggressive reagents like Selectfluor which can be difficult to separate from basic amines.

-

Protocol:

-

Dissolve 1-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in dry THF at -78°C under Argon.

-

Add LiHMDS (1.2 eq) dropwise. Stir for 45 mins to ensure complete enolization.

-

Add solution of NFSI (1.3 eq) in THF. Allow to warm to RT overnight.

-

Validation: ¹⁹F-NMR will show a singlet around -160 ppm (ref. CFCl₃).[1]

-

Step 2: Reduction to Alcohol

-

Rationale: DIBAL-H reduction directly to the aldehyde is risky with

-fluoro substituents due to over-reduction or elimination of fluoride. Complete reduction to the alcohol using LiBH₄ is more controllable. -

Protocol:

-

Treat the

-fluoro ester with LiBH₄ (2.0 eq) in THF/MeOH (10:1) at 0°C. -

Quench carefully with sat. NH₄Cl.

-

Validation: Disappearance of the ester carbonyl stretch in IR (~1730 cm⁻¹).

-

Step 3: Oxidation to Target Aldehyde

-

Rationale: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation to avoid the foul-smelling dimethyl sulfide and because DMP works under mild, near-neutral conditions, preventing the epimerization or elimination of the labile fluorine.

-

Protocol:

-

Dissolve

-fluoro alcohol in DCM. -

Add DMP (1.2 eq) at 0°C. Stir for 2 hours.

-

Quench with Na₂S₂O₃/NaHCO₃ solution.

-

Validation: Appearance of aldehyde proton in ¹H-NMR (~9.6-9.8 ppm, d, JH-F coupling ~2-6 Hz).

-

Part 3: Applications & Physical Properties

Physicochemical Profile

| Property | Value | MedChem Implication |

| LogP (Predicted) | 1.3 | Moderate lipophilicity; suitable for CNS penetration if deprotected. |

| TPSA | 46.6 Ų | Good membrane permeability. |

| pKa (Conjugate Acid) | ~ -2 (Est.) | The fluorine atom inductively withdraws electron density, making the aldehyde highly electrophilic. |

Strategic Utility in Drug Design

-

Metabolic Blocking: The C4 position of piperidine is a "soft spot" for Cytochrome P450 oxidation. Substituting the C4-H with Fluorine blocks this metabolic pathway, extending the half-life (

) of the drug candidate. -

Bioisosterism: The 4-fluoro-4-formyl motif acts as a bioisostere for a standard carbonyl or a gem-dimethyl group, altering the vector of the substituents without significantly changing the steric bulk (Van der Waals radius: H = 1.20 Å vs F = 1.47 Å).

-

Reactivity: The resulting aldehyde is highly reactive toward reductive amination. The adjacent fluorine atom destabilizes the intermediate iminium ion slightly less than it destabilizes the carbonyl, often accelerating the reaction rate with amines.

References

-

PubChem Compound Summary. (2025). This compound (CID 22248022).[1] National Center for Biotechnology Information. [Link]

-

MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society.[3][4] (Contextual grounding for

-fluoro aldehyde stability). [Link]

Sources

Methodological & Application

Reductive amination of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate with primary amines

Application Note & Protocol

Topic: Reductive Amination of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crafting Core Scaffolds in Medicinal Chemistry

The 4-fluoro-4-aminomethyl-piperidine motif is a privileged scaffold in modern drug discovery. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, while the piperidine ring provides a three-dimensional framework that can be crucial for potent and selective target engagement.[1][2] Consequently, efficient and reliable methods for the synthesis of these building blocks are of paramount importance.[3][4]

Reductive amination stands out as one of the most robust and versatile methods for forming carbon-nitrogen bonds.[5] This application note provides a detailed guide to the reductive amination of this compound with various primary amines. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that offers significant advantages in terms of substrate scope and functional group tolerance.[6][7][8]

The Underlying Chemistry: A Tale of Two Steps

The success of the one-pot reductive amination using sodium triacetoxyborohydride hinges on the differential reactivity of the reducing agent towards the carbonyl starting material and the in situ-formed iminium ion intermediate. The entire process can be understood as a sequence of two key mechanistic events:

-

Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. In the presence of a mild acid catalyst, such as acetic acid, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water).[9][10] Subsequent elimination of water generates a positively charged iminium ion, a highly electrophilic species primed for reduction.

-

Hydride Reduction: Sodium triacetoxyborohydride is sterically hindered and electronically attenuated by the three electron-withdrawing acetoxy groups.[8] This makes it a significantly milder hydride donor than reagents like sodium borohydride. Consequently, it reacts sluggishly with aldehydes but rapidly reduces the highly electrophilic iminium ion.[8][11] This selectivity is the cornerstone of the one-pot procedure, preventing the wasteful reduction of the starting aldehyde and leading to high yields of the desired amine product.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the reductive amination of this compound. Adjustments to stoichiometry or reaction time may be necessary depending on the specific primary amine used.

Materials and Reagents

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Glacial acetic acid (optional, 1.0 - 2.0 eq for less reactive amines)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M. Add the primary amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a tertiary base like triethylamine (1.1 eq) should be added to liberate the free amine. Stir the mixture for 15-20 minutes at room temperature.

-

Expert Insight: The use of an anhydrous solvent is crucial as water can hydrolyze the reducing agent and interfere with imine formation.[12] Pre-stirring the aldehyde and amine allows for the initial formation of the hemiaminal/imine before the reducing agent is introduced.

-

-

(Optional) Acid Catalyst: For weakly nucleophilic or sterically hindered amines, the addition of glacial acetic acid (1.0-2.0 eq) at this stage can catalyze the formation of the iminium ion.[6][7][13]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring solution in several portions over 10-15 minutes.

-

Expert Insight: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. A slight excess of the reducing agent ensures the complete reduction of the iminium intermediate.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours). This step is a critical self-validating checkpoint to ensure the reaction is complete before proceeding to workup.

-

Workup and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Expert Insight: The basic quench neutralizes the acetic acid and destroys any remaining reducing agent. This step is essential for a clean extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with deionized water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Experimental Workflow for Reductive Amination.

Data Summary & Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the reductive amination with a selection of primary amines, demonstrating the versatility of the protocol.

| Primary Amine | Equivalents (Amine) | Equivalents (NaBH(OAc)₃) | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| Methylamine (as solution in THF) | 1.2 | 1.5 | DCE | 4-6 | 25 | 85-95% |

| Benzylamine | 1.1 | 1.3 | DCM | 6-8 | 25 | 88-96% |

| Aniline | 1.2 | 1.5 | DCE | 12-18 | 25 | 75-85% |

| Isopropylamine | 1.2 | 1.5 | DCE | 8-12 | 25 | 80-90% |

Note: Yields are based on typical outcomes and may vary based on reaction scale and purity of reagents.

The reaction is generally high-yielding with a range of primary amines. Weakly basic amines like aniline may require longer reaction times or the use of an acetic acid catalyst to facilitate iminium formation.[7][13] Steric hindrance on the amine (e.g., isopropylamine) can also slightly slow the reaction rate compared to less hindered amines like methylamine.

References

-

Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?9

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Link

-

Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-12. Link

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).Link

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Organic Chemistry Portal. Reductive Amination - Common Conditions.Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-62. Link

-

The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.YouTube. Link

-

Sementilli, A. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30277–30288. Link

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Link

-

ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.Link

-

Organic Chemistry Portal. Sodium triacetoxyborohydride.Link

-

ChemicalBook. tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum.Link

-

National Center for Biotechnology Information. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16413902, tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate.Link

-

Benchchem. tert-Butyl 4-formylpiperidine-1-carboxylate | 97% Purity.Link

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22248022, this compound.Link

-

Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3571-5. Link

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.Link

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Link

-

Reagentia. tert-butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate (1 x 1 g).Link

-

MedchemExpress.com. tert-Butyl 4-formylpiperidine-1-carboxylate | PROTAC Linkers.Link

-

ChemSynthesis. tert-butyl 4-formyl-1-piperidinecarboxylate.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13560290, tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate.Link

-

Snyder, M. J., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14, 31205-31209. Link

-

ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.Link

-

Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.Link

-

National Center for Biotechnology Information. Free Amino Group Transfer via α‐Amination of Native Carbonyls.Link

-

ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?Link

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination.Link

-

ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?Link

-

National Center for Biotechnology Information. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.Link

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.Link

-

National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.Link

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. brainly.com [brainly.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fluorinated Piperidines in the Development of CCR5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CCR5 in HIV-1 Entry and the Promise of Fluorinated Piperidines

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a central role in the immune system by mediating the migration of cells to sites of inflammation.[1] However, it is also notoriously exploited by the most common strains of the Human Immunodeficiency Virus Type 1 (HIV-1) as a crucial co-receptor for entry into host cells.[2][3] The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the surface of immune cells, which triggers a conformational change allowing for subsequent binding to CCR5.[2][4] This interaction facilitates the fusion of the viral and cellular membranes, a critical step in the viral lifecycle.[5]

Small-molecule CCR5 antagonists have emerged as a powerful class of antiretroviral drugs that block this interaction, effectively preventing viral entry.[2][3] Among these, compounds featuring a piperidine scaffold have shown significant promise.[6][7][8][9][10][11] The strategic incorporation of fluorine into these piperidine-based antagonists has become a key strategy in modern medicinal chemistry to enhance their drug-like properties.[12][13][14][15] Fluorination can improve metabolic stability, increase binding affinity, and fine-tune physicochemical properties such as lipophilicity and basicity, ultimately leading to improved pharmacokinetic profiles and overall efficacy.[12][13][14][15][16][17]

This guide provides an in-depth exploration of the application of fluorinated piperidines in the development of CCR5 antagonists. It covers the rationale behind their design, synthetic strategies, and detailed protocols for their in vitro evaluation.

The Strategic Advantage of Fluorine in Piperidine-Based CCR5 Antagonists

The introduction of fluorine into drug candidates is a well-established strategy to overcome common developmental hurdles.[13] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its utility.[13] In the context of piperidine-based CCR5 antagonists, fluorination offers several key advantages:

-

Enhanced Metabolic Stability: Fluorine atoms can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes.[13][16] This leads to a longer half-life and improved oral bioavailability.[18]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence can significantly alter the electron distribution within a molecule.[14] This can be used to:

-

Fine-tune pKa: Lowering the basicity of the piperidine nitrogen can improve membrane permeability and cellular uptake.[14][19]

-

Optimize Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the specific structural context, allowing for precise control over a compound's solubility and permeability profile.[16][18]

-

-

Increased Binding Affinity: The substitution of hydrogen with fluorine can lead to stronger interactions with the target receptor through favorable electrostatic interactions and the formation of hydrogen bonds.[14]

The successful development of Maraviroc, the first approved CCR5 antagonist, which features a fluorinated phenyl group, highlights the power of this approach.[4][5][20][21][22]

Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines is a critical aspect of developing novel CCR5 antagonists. Recent advancements in synthetic chemistry have provided several robust methods for their preparation.

Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine

A key building block for some CCR5 antagonists is the syn-1,2-amino-fluoropiperidine scaffold.[23] An efficient, enantioselective synthesis has been developed utilizing a dynamic kinetic asymmetric transamination of a ketone precursor.[23] This method offers a cost-effective and scalable route to this important pharmacophore.[23]

Dearomatization-Hydrogenation of Fluoropyridines

Another powerful strategy involves the dearomatization-hydrogenation of readily available fluoropyridines.[24][25] This approach allows for the synthesis of all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[24][25] Both rhodium and palladium-catalyzed methods have been successfully employed.[24]

Experimental Protocols for In Vitro Evaluation

A robust in vitro testing cascade is essential for the characterization and optimization of novel fluorinated piperidine-based CCR5 antagonists. The following protocols describe key assays for determining antagonist potency and mechanism of action.

Protocol 1: CCR5 Ligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES) for binding to the CCR5 receptor expressed on cell membranes.[6] A reduction in the measured radioactivity in the presence of the test compound indicates displacement of the radiolabeled ligand and binding of the compound to the receptor.

Materials:

-

HEK293 cells stably expressing human CCR5

-

[¹²⁵I]-MIP-1α (or other suitable radiolabeled ligand)

-

Test compounds (fluorinated piperidine derivatives)

-

Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-CCR5 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MIP-1α, and serial dilutions of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Protocol 2: Calcium Mobilization Assay

Principle: CCR5 is a G-protein coupled receptor that, upon activation by its natural chemokine ligands (e.g., RANTES, MIP-1α), triggers an intracellular signaling cascade that includes the mobilization of intracellular calcium stores.[4] This assay measures the ability of a test compound to block this chemokine-induced calcium flux, indicating its antagonistic activity.[26]

Materials:

-

CHO or HEK293 cells co-expressing CCR5 and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

RANTES or MIP-1α (chemokine agonist)

-

Test compounds (fluorinated piperidine derivatives)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescent plate reader with kinetic reading capabilities

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of the test compounds to the wells and incubate for a specified period.

-

Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

-

Add a fixed concentration of the chemokine agonist (e.g., RANTES) to each well to stimulate calcium mobilization.

-

Measure the change in fluorescence over time.

-

Calculate the IC₅₀ value based on the inhibition of the chemokine-induced fluorescence signal.

Protocol 3: HIV-1 Env-Mediated Cell-Cell Fusion Assay

Principle: This assay models the interaction between the HIV-1 envelope protein (Env) and the CCR5 co-receptor, which leads to membrane fusion.[27][28] It utilizes two cell lines: effector cells expressing HIV-1 Env and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter, and target cells expressing CD4 and CCR5.[28] Fusion of the two cell types leads to the activation of the reporter gene, and the inhibitory effect of a test compound on this process can be quantified.[28]

Materials:

-

Effector cells (e.g., 293T cells) expressing HIV-1 Env (R5-tropic) and a reporter gene

-

Target cells (e.g., MAGI-CCR5 cells) expressing CD4 and CCR5

-

Test compounds (fluorinated piperidine derivatives)

-

Cell culture medium

-

Reporter gene assay system (e.g., luciferase substrate or β-galactosidase staining solution)

-

Luminometer or spectrophotometer

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere.

-

Add serial dilutions of the test compounds to the wells.

-

Add the effector cells to the wells to initiate co-cultivation.

-

Incubate the plate for 24-48 hours to allow for cell fusion and reporter gene expression.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the fusion-induced reporter signal.[28]

Protocol 4: Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Principle: This assay assesses the ability of a test compound to inhibit the replication of an R5-tropic HIV-1 strain in primary human PBMCs, which are natural target cells for the virus.

Materials:

-

Human PBMCs, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)

-

R5-tropic HIV-1 strain (e.g., HIV-1 BaL)

-

Test compounds (fluorinated piperidine derivatives)

-

RPMI 1640 medium supplemented with fetal bovine serum and IL-2

-

HIV-1 p24 antigen ELISA kit

Procedure:

-

Plate the stimulated PBMCs in a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with a known amount of the R5-tropic HIV-1 strain.

-

Incubate the plate for 7-10 days, periodically collecting supernatant samples.

-

Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit, which is an indicator of viral replication.

-

Calculate the EC₅₀ value, which is the concentration of the test compound that inhibits 50% of viral replication.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro assays should be systematically organized to facilitate SAR analysis. This involves correlating the structural modifications of the fluorinated piperidine derivatives with their biological activity.

Table 1: In Vitro Activity of Fluorinated Piperidine-Based CCR5 Antagonists

| Compound ID | R¹ | R² | CCR5 Binding IC₅₀ (nM) | Ca²⁺ Mobilization IC₅₀ (nM) | Cell Fusion IC₅₀ (nM) | Antiviral EC₅₀ (nM) |

| Lead-1 | H | H | 150.2 | 210.5 | 350.8 | 425.1 |

| FP-1a | F | H | 25.7 | 35.2 | 73.0 | 85.6 |

| FP-1b | H | F | 80.1 | 115.4 | 190.3 | 220.7 |

| FP-2 | CF₃ | H | 5.2 | 8.9 | 15.4 | 18.9 |

| Maraviroc | - | - | 2.0 | 3.3 | 1.0 | 1.2 |

This is a representative table. Actual data will vary based on the specific compounds synthesized and tested.

From such data, researchers can deduce key SAR insights. For example, the introduction of a fluorine atom at the R¹ position may significantly enhance potency compared to the unsubstituted lead compound. A trifluoromethyl group at the same position could lead to a further increase in activity. These observations guide the next round of molecular design and synthesis.[29][30][31][32]

Visualizing Key Concepts

CCR5 Signaling and HIV-1 Entry

Caption: HIV-1 entry and the mechanism of CCR5 antagonism.

General Experimental Workflow

Caption: Iterative workflow for CCR5 antagonist development.

Conclusion

The strategic incorporation of fluorine into piperidine scaffolds represents a highly effective approach for the development of potent and selective CCR5 antagonists. By leveraging the unique properties of fluorine to enhance metabolic stability, modulate physicochemical characteristics, and improve binding affinity, researchers can design novel drug candidates with superior pharmacokinetic profiles. The detailed protocols provided in this guide offer a robust framework for the in vitro evaluation of these compounds, facilitating the identification and optimization of promising leads for the treatment of HIV-1 infection.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- National Center for Biotechnology Information. (n.d.). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.

- Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- PubMed. (n.d.). The role of fluorine in medicinal chemistry.

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Chemotaxis Assay Using a CCR5 Antagonist.

- BenchChem. (n.d.). Application Notes: Anti-HIV-1 Activity Assays for CCR5 Antagonists.

- PubMed. (2011). HIV-1 entry inhibition by small-molecule CCR5 antagonists: a combined molecular modeling and mutant study using a high-throughput assay.

- National Center for Biotechnology Information. (n.d.). Maraviroc in the treatment of HIV infection.

- ChemicalBook. (n.d.). Maraviroc synthesis.

- National Center for Biotechnology Information. (n.d.). Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication.

- BenchChem. (n.d.). Maraviroc mechanism of action as a CCR5 antagonist.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Maraviroc?.

- PubMed Central. (n.d.). In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells.

- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubMed. (n.d.). [Pharmacokinetics, interactions and mechanism of action of maraviroc].

- National Center for Biotechnology Information. (n.d.). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly.

- PubMed. (n.d.). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors.

- PubMed. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1.

- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.

- PubMed. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists.

- National Center for Biotechnology Information. (n.d.). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications.

- PubMed. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas.

- National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.

- National Center for Biotechnology Information. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.

- PubMed. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives.

- ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF.

- National Center for Biotechnology Information. (n.d.). Recent Progress in Small Molecule CCR5 Antagonists as Potential HIV-1 Entry Inhibitors.

- Frontiers. (n.d.). Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy.

- PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.

- Hilaris Publisher. (n.d.). CCR5: HIV-1 Entry, Therapies, Resistance.

- PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists.

- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.

- Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.

- PubMed. (n.d.). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. apolloscientific.co.uk [apolloscientific.co.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 21. What is the mechanism of Maraviroc? [synapse.patsnap.com]

- 22. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. HIV-1 entry inhibition by small-molecule CCR5 antagonists: a combined molecular modeling and mutant study using a high-throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Oxidation of tert-Butyl 4-Fluoro-4-(hydroxymethyl)piperidine to its Corresponding Aldehyde

Introduction

The synthesis of functionalized piperidine scaffolds is of paramount importance in medicinal chemistry and drug development, as this heterocyclic motif is a core component of numerous pharmacologically active agents. Specifically, the aldehyde derivative, tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate, serves as a critical building block for the elaboration of more complex molecular architectures. The presence of the fluorine atom and the quaternary stereocenter at the 4-position can significantly influence the conformational rigidity and metabolic stability of drug candidates. This application note provides a detailed, field-proven protocol for the selective oxidation of the primary alcohol, tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine, to the corresponding aldehyde. The presented methodology is designed to be high-yielding, minimize side-product formation, and be compatible with the sensitive Boc-protecting group and the C-F bond.

Rationale for Method Selection

The oxidation of primary alcohols to aldehydes is a foundational transformation in organic synthesis. However, it requires careful selection of reagents to prevent over-oxidation to the carboxylic acid.[1][2] Furthermore, the substrate , tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine, presents specific challenges:

-

Steric Hindrance: The quaternary center adjacent to the primary alcohol can impede the approach of bulky oxidizing agents.

-

Functional Group Compatibility: The chosen oxidant must be compatible with the acid-sensitive tert-butoxycarbonyl (Boc) protecting group and the carbon-fluorine bond.

Considering these factors, two primary methods are evaluated: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation . Both are renowned for their mild reaction conditions and high chemoselectivity in converting primary alcohols to aldehydes without significant over-oxidation.[3][4][5]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[4][6][7] It is particularly effective for sterically hindered alcohols and is performed at very low temperatures (-78 °C), which helps to suppress side reactions.[7][8]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), in a chlorinated solvent at room temperature.[9][10] This method is experimentally simple and avoids the use of cryogenic temperatures and foul-smelling byproducts associated with the Swern oxidation.[9]

For this application, the Swern oxidation is presented as the primary protocol due to its general reliability and cost-effectiveness for larger-scale syntheses. A protocol for the DMP oxidation is provided as a viable, albeit often more expensive, alternative.

Experimental Protocols

Protocol 1: Swern Oxidation of tert-Butyl 4-Fluoro-4-(hydroxymethyl)piperidine

This protocol details the step-by-step procedure for the selective oxidation of the primary alcohol to the aldehyde using Swern conditions.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | 1610418-18-2 | 249.30 | 10.0 | 1.0 |

| Oxalyl chloride | 79-37-8 | 126.93 | 12.0 | 1.2 |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 24.0 | 2.4 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 50.0 | 5.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |

Step-by-Step Methodology

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (50 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels.

-

Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise, ensuring the internal temperature does not exceed -65 °C. After the addition is complete, add dimethyl sulfoxide (1.70 mL, 24.0 mmol) dropwise from the second dropping funnel, again maintaining the temperature below -65 °C. Stir the resulting solution for 15 minutes at -78 °C.

-

Addition of the Alcohol: Dissolve tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (2.49 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the activated DMSO mixture over 20 minutes, keeping the internal temperature below -65 °C. Stir the reaction mixture for 45 minutes at -78 °C.

-